3-(4-Ethoxyphenyl)-2-(furan-2-yl)quinazolin-4-one is a novel compound belonging to the quinazolinone class, which has garnered attention for its potential biological activities. Quinazolinones are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. The compound features a quinazolinone backbone substituted with an ethoxyphenyl group and a furan moiety, which may enhance its biological activity and solubility.
This compound can be classified under the category of quinazolinone derivatives, specifically those incorporating heterocyclic structures such as furan. It is synthesized from precursor compounds through various chemical reactions, typically involving the condensation of aromatic amines with carbonyl derivatives. The presence of the ethoxy group is significant as it can influence the compound's lipophilicity and bioactivity.
The synthesis of 3-(4-Ethoxyphenyl)-2-(furan-2-yl)quinazolin-4-one generally involves several steps:
The synthesis can be monitored using techniques such as thin-layer chromatography (TLC), and the products are characterized using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) for confirmation of structure and purity .
3-(4-Ethoxyphenyl)-2-(furan-2-yl)quinazolin-4-one has a complex molecular structure characterized by:
The molecular formula of this compound is , with a molecular weight of approximately 284.32 g/mol. The melting point typically ranges between 180°C to 185°C, indicating good thermal stability .
3-(4-Ethoxyphenyl)-2-(furan-2-yl)quinazolin-4-one can participate in various chemical reactions:
Reactions are often conducted under controlled conditions to optimize yield and selectivity. Characterization post-reaction is crucial for confirming product formation through techniques such as infrared spectroscopy (IR) and high-resolution mass spectrometry .
The precise mechanism of action for 3-(4-Ethoxyphenyl)-2-(furan-2-yl)quinazolin-4-one has not been fully elucidated but is hypothesized to involve:
Data from preliminary studies suggest that compounds in this class exhibit significant activity against various cancer cell lines, indicating potential therapeutic applications .
Relevant data include melting point, solubility profiles, and spectral data obtained from NMR and IR analyses .
3-(4-Ethoxyphenyl)-2-(furan-2-yl)quinazolin-4-one holds promise in various scientific fields:
The quinazolin-4-one core confers three principal pharmacophoric advantages essential for biological activity:
Table 1: Therapeutic Applications of Quinazolin-4-one Derivatives
Therapeutic Area | Biological Target | Example Derivatives | Key Bioactivity |
---|---|---|---|
Antimicrobial | DNA Gyrase/Topoisomerase IV | 2-Hydrazinylquinazolin-4-ones | Disruption of bacterial DNA replication |
Anticancer | Tyrosine Kinases (EGFR, VEGFR) | 4-Anilinoquinazolines [3] | Inhibition of tumor angiogenesis |
Anti-inflammatory | COX-2 / Cytokine Signaling | 3-Substituted-2-phenylquinazolin-4-ones | Reduction of prostaglandin synthesis |
Recent studies demonstrate that 2,3-disubstituted derivatives exhibit superior target engagement due to synergistic steric and electronic effects. For instance, 3-(4-Ethoxyphenyl)-2-(furan-2-yl)quinazolin-4-one leverages its 2-position furan for hydrophobic pocket binding and 3-position ethoxyphenyl for π-stacking, resulting in enhanced antimicrobial potency compared to monosubstituted analogs .
The bioactivity profile of quinazolin-4-ones is critically modulated by C2 and C3 substituents, which determine pharmacokinetic behavior and target specificity:
Ethoxyphenyl at C3 Position
Furan-2-yl at C2 Position
Table 2: Comparative Impact of Substituents on Quinazolin-4-one Properties
Substituent | LogP Contribution | Key Binding Interactions | Biochemical Effect | Source |
---|---|---|---|---|
4-Ethoxyphenyl | +1.9 (vs H) | π-π stacking with Phe142 (EGFR) | Extended plasma t₁/₂ (3.2 vs 1.8 h) | [4] |
Furan-2-yl | +0.7 (vs phenyl) | H-bond to Ala68 (DNA gyrase) | Enhanced gyrase inhibition (IC₅₀ 3.2 μM) | |
Unsubstituted phenyl | Baseline | Hydrophobic pocket filling | Reference membrane permeability | [1] |
Hybridization of these groups produces complementary effects: The furan's H-bonding capability synergizes with the ethoxyphenyl's enhanced lipophilicity, yielding compounds with balanced solubility-permeability profiles. In 3-(4-Ethoxyphenyl)-2-(furan-2-yl)quinazolin-4-one, this combination results in a calculated LogP of 3.1 ± 0.2—within optimal range for CNS penetration—and polar surface area (PSA) of 65 Ų, supporting oral bioavailability [1] [4].
The therapeutic evolution of quinazolin-4-ones spans three distinct generations:
First-Generation (1950s–1980s): Antifolates and SedativesEarly derivatives like methaqualone (2-methyl-3-ortho-tolylquinazolin-4-one) exploited the core's CNS depressant effects but faced withdrawal due to abuse potential. Parallel efforts focused on dihydrofolate reductase (DHFR) inhibition, yielding compounds like trimethoprim analogs. These established basic SAR: Small alkyl groups at C2 conferred sedative effects, while 2,4-diamino substitutions enabled antifolate activity [3].
Targeted Therapy Era (1990s–2010s): Kinase InhibitorsBreakthroughs came with 4-anilinoquinazolines as ATP-competitive kinase inhibitors. Gefitinib (Iressa®) and erlotinib (Tarceva®)—featuring C4-arylaminosubstitutions—validated EGFR inhibition. Structural refinements included:
Notable milestones include the 2022 discovery that furan-containing derivatives (e.g., compound 5a in ) achieve DNA gyrase inhibition at IC₅₀ = 3.19 μM—comparable to novobiocin (IC₅₀ = 2.8 μM)—validating heteroaromatic substitutions as a viable strategy against resistant infections.
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: